molecular formula C12H13NO2 B15277788 3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one

3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one

Cat. No.: B15277788
M. Wt: 203.24 g/mol
InChI Key: JZVMVYFZLBZWIS-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with hydroxymethyl and dimethyl substituents, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization to introduce the hydroxymethyl and dimethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 3-(formyl)-1,6-dimethylquinolin-2(1H)-one, while reduction of the quinoline core can produce 1,6-dimethyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.

Scientific Research Applications

3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The quinoline core can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline core, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(hydroxymethyl)-1,6-dimethylquinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-8-3-4-11-9(5-8)6-10(7-14)12(15)13(11)2/h3-6,14H,7H2,1-2H3

InChI Key

JZVMVYFZLBZWIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C(=C2)CO)C

Origin of Product

United States

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